Tert-butyl ethynylcarbamate
Description
Contextualization within Modern Synthetic Methodologies
In the realm of modern organic synthesis, the development of efficient and versatile building blocks is paramount. Tert-butyl ethynylcarbamate fits well within this paradigm, offering chemists a tool for molecular construction that is both robust and adaptable. The presence of a terminal alkyne facilitates its participation in a variety of powerful coupling reactions. Most notably, the ethynyl (B1212043) group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the rapid and efficient formation of triazole rings, which are stable and can act as linkers in larger molecules.
The carbamate (B1207046) portion of the molecule, specifically a tert-butyloxycarbonyl (Boc) protected amine, is a mainstay in contemporary synthesis, particularly in peptide chemistry and the synthesis of nitrogen-containing compounds. The Boc group provides a reliable method for protecting an amine functionality from unwanted reactions while other parts of the molecule are being manipulated. The ability to deprotect the amine under specific acidic conditions adds a layer of orthogonality to synthetic strategies.
Strategic Significance of the Ethynylcarbamate Moiety
The strategic importance of the ethynylcarbamate moiety lies in its dual functionality, which can be exploited in a number of ways in a synthetic sequence. evitachem.com
The Ethynyl Group as a Synthetic Handle: The terminal alkyne is a versatile functional group that can undergo a wide array of chemical transformations. Beyond its use in click chemistry, it can participate in:
Sonogashira coupling: for the formation of carbon-carbon bonds with aryl or vinyl halides.
Carbometallation reactions: where the addition of an organometallic reagent across the triple bond leads to the formation of stereodefined vinylmetallic species. These intermediates can then be trapped with various electrophiles to create polysubstituted alkenes.
Cycloaddition reactions: serving as a dipolarophile in [3+2] cycloadditions with nitrile oxides to form isoxazoles, or as a dienophile in Diels-Alder reactions under certain conditions. ambeed.com
Hydration and other additions: to yield ketones or other functionalized products.
The Tert-butylcarbamate (B1260302) Group as a Modulator of Reactivity and a Protecting Group: The tert-butylcarbamate (Boc) group is one of the most common amine protecting groups in organic synthesis for several reasons:
Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other sites in the molecule.
Facile Cleavage: The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to liberate the free amine. This cleavage proceeds via the formation of a stable tert-butyl cation.
Steric Hindrance: The bulky tert-butyl group can influence the stereochemical outcome of reactions at adjacent centers.
Solubility: The presence of the Boc group often enhances the solubility of intermediates in organic solvents.
The interplay of these two functional groups within the same molecule allows for complex synthetic planning. For instance, the alkyne can be used in a key bond-forming reaction, followed by the deprotection of the amine to allow for further functionalization at that site.
Overview of Key Research Domains and Emerging Trends
The unique structural features of this compound make it a valuable tool in several areas of chemical research.
Key Research Domains:
Heterocyclic Chemistry: The combination of a nucleophilic nitrogen (after deprotection) and a reactive alkyne makes it a precursor for the synthesis of a variety of nitrogen-containing heterocycles. Cyclization reactions, either intramolecular or intermolecular, can lead to the formation of substituted pyridines, pyrroles, and other important heterocyclic systems.
Medicinal Chemistry: The ethynyl and carbamate groups are both found in numerous biologically active compounds. The ability to use this compound as a building block allows for the systematic modification of lead compounds in drug discovery programs. The triazole linkage formed via click chemistry is a common bioisostere for amide bonds, and the terminal alkyne can be used to attach the molecule to a larger biological scaffold.
Materials Science: The terminal alkyne functionality is useful for the surface modification of materials and the synthesis of polymers through polymerization reactions or by grafting the molecule onto a polymer backbone using click chemistry.
Emerging Trends:
An emerging trend in organic synthesis is the development of domino or cascade reactions, where multiple bond-forming events occur in a single pot. The bifunctionality of this compound makes it an ideal candidate for the design of such efficient processes. For example, a reaction sequence could be envisioned where the alkyne first undergoes a coupling reaction, followed by an in-situ deprotection and cyclization of the carbamate nitrogen onto another part of the molecule.
Furthermore, the development of new catalytic methods for the selective functionalization of alkynes continues to be an active area of research. These new methods will undoubtedly expand the synthetic utility of this compound and related compounds.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 1614243-55-8 |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| SMILES | O=C(OC(C)(C)C)NC#C |
| MDL Number | MFCD24873174 |
This table provides a quick reference for the fundamental properties of the compound.
The following table outlines some of the potential reaction types involving the ethynylcarbamate moiety, based on the known reactivity of its constituent functional groups.
| Reaction Type | Functional Group Involved | Potential Products |
| Click Chemistry (CuAAC) | Ethynyl | 1,2,3-Triazoles |
| Sonogashira Coupling | Ethynyl | Aryl/Vinyl-substituted alkynes |
| Carbometallation | Ethynyl | Polysubstituted alkenes |
| [3+2] Cycloaddition | Ethynyl | Isoxazoles, etc. |
| Boc Deprotection | Tert-butylcarbamate | Primary amine |
| Intramolecular Cyclization | Both | N-Heterocycles |
This table illustrates the synthetic versatility of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
tert-butyl N-ethynylcarbamate |
InChI |
InChI=1S/C7H11NO2/c1-5-8-6(9)10-7(2,3)4/h1H,2-4H3,(H,8,9) |
InChI Key |
GUYPPHBMERDPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC#C |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Ethynylcarbamate and Its Derivatives
Direct Synthesis Approaches to Ethynylcarbamates
The creation of ethynylcarbamates, including the tert-butyl protected variant, can be achieved through several synthetic routes. These methods range from established carbamatization protocols to more recently developed novel syntheses.
Established Reaction Pathways for Carbamatization
Carbamatization, the formation of a carbamate (B1207046) functional group, is a cornerstone of organic synthesis. For ethynylcarbamates, this typically involves the reaction of an ethynyl-containing precursor with a carbamoylating agent. One established method involves the generation of an isocyanate intermediate. For instance, a primary amine can be reacted with an isocyanating agent like triphosgene (B27547) to form a reactive isocyanate, which is then trapped by an appropriate nucleophile. In the context of tert-butyl ethynylcarbamate, this could involve the reaction of ethynylamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O or a similar Boc-donating reagent.
Another classical approach is the coupling of metalated amides or carbamates with an electrophilic alkyne source. The synthesis of N-alkynylamides (ynamides), a class that includes N-alkynylcarbamates, often utilizes the reaction between a lithiated amide and an alkynyl iodonium (B1229267) salt. nih.gov This proceeds through an alkylidene carbene intermediate that rearranges to the desired ynamide. nih.gov While effective, these methods sometimes require harsh conditions, such as the use of strong bases like n-butyllithium at low temperatures. nih.gov
A representative reaction for the synthesis of a protected ynecarbamate using copper-catalyzed conditions is shown below. nih.gov
| Reactants | Catalyst/Reagents | Product | Yield |
| Carbamate (e.g., dibenzylcarbamate) | CuI, KHMDS, Silylethynyl halide | Silyl (B83357) protected ynecarbamate | High |
Table 1: Example of a copper-promoted ynecarbamate synthesis. nih.gov
Development of Novel Alkyne-Functionalized Carbamate Syntheses
Recent research has focused on developing milder and more versatile methods for synthesizing alkyne-functionalized carbamates. One innovative, transition-metal-free approach involves the directed ortho-lithiation of O-aryl N,N-diethyl carbamates. mdpi.com In this one-pot protocol, the carbamate group directs the lithiation to the ortho position, and the resulting organolithium intermediate reacts with an alkynylsulfone to generate the O-2-alkynylaryl carbamate. mdpi.com
Another novel strategy is the rhodium-catalyzed N-transfer from a carbamate to a sulfoxide, which directly installs an alkyne-bearing carbamate onto a sulfur center to form a sulfoximine (B86345). acs.org This method was shown to be effective with propargyl carbamate, providing the corresponding N-propargyl sulfoximine in high yield (93% for the TMS-protected variant), a significant improvement over previous conditions. acs.org
The carbocupration of O-alkynyl carbamates represents another strategic advance, where the carbamate's carbonyl group acts as a directing group to control the regioselectivity of the carbometallation, leading to stereodefined vinylcopper species. researchgate.net Furthermore, silica (B1680970) nanoparticles functionalized with alkynyl carbamate moieties have been synthesized via co-condensation, demonstrating a novel application in materials science for creating gold-supported hybrid nanoparticles. researchgate.net
| Method | Key Features | Starting Materials | Product Type |
| Directed ortho-lithiation | Transition-metal-free, one-pot | O-aryl carbamates, alkynylsulfones | O-2-alkynylaryl carbamates |
| Rhodium-catalyzed N-transfer | Direct installation of alkyne motif | Propargyl carbamate, sulfoxide | N-propargylic sulfoximine |
| Carbocupration | Regiocontrol by carbonyl group | O-alkynyl carbamate | Stereodefined vinyl copper species |
Table 2: Overview of selected novel synthetic approaches for alkyne-functionalized carbamates.
Functionalization and Derivatization Strategies of the Ethynyl (B1212043) Moiety
The terminal alkyne of this compound is a highly versatile functional group, enabling a wide array of transformations including cross-coupling, cycloaddition, and addition reactions. wikipedia.org
Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and widely used palladium-catalyzed reaction for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide. thalesnano.comrsc.org This reaction is a primary method for derivatizing this compound, allowing for the attachment of various aromatic and vinylic substituents. The reaction is typically co-catalyzed by a copper(I) salt, although copper-free versions have been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling). thalesnano.comrsc.org
A variety of palladium catalysts, including those with N-heterocyclic carbene or phosphine (B1218219) ligands, can be employed under mild conditions. rsc.orgorganic-chemistry.org A notable variation is the carbonylative Sonogashira coupling, where an isocyanide, such as tert-butyl isocyanide, serves as a carbon monoxide surrogate. organic-chemistry.org This three-component reaction between an aryl bromide, a terminal alkyne, and the isocyanide yields an alkynyl imine, which can be easily hydrolyzed to the corresponding alkynone. organic-chemistry.org
| Reaction Type | Catalysts | Reactants | Product |
| Standard Sonogashira | Pd complex, Cu(I) salt (optional), Base | This compound, Aryl/Vinyl halide | Aryl/Vinyl-substituted ethynylcarbamate |
| Carbonylative Sonogashira | Pd(OAc)₂, DPEPhos, Base | This compound, Aryl bromide, tert-Butyl isocyanide | Alkynyl imine derivative |
Table 3: Sonogashira coupling strategies for derivatizing this compound.
Cycloaddition Reactions (e.g., Huisgen Cycloadditions)
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a highly efficient reaction for constructing 1,2,3-triazole rings. wikipedia.orgresearchgate.net The terminal alkyne of this compound is an excellent substrate for this transformation. While the thermal reaction can proceed, it often requires high temperatures and may produce a mixture of 1,4- and 1,5-regioisomers. wikipedia.org
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," offers a significant improvement. wikipedia.orgorganic-chemistry.org It proceeds under mild conditions, often in aqueous solvents, and provides the 1,4-disubstituted triazole with exceptional regioselectivity and high yields. wikipedia.orgorganic-chemistry.org This reaction provides a robust method for covalently linking the this compound moiety to a vast range of azide-containing molecules, finding broad application in medicinal chemistry and materials science. rsc.orgnih.gov The reaction involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. organic-chemistry.org
Hydration and Hydroamination Methodologies
The triple bond of the ethynyl group can also undergo addition reactions, such as hydration and hydroamination, to generate further derivatives.
Hydration: The addition of water across the triple bond of an alkyne is a fundamental transformation. For a terminal alkyne like this compound, this reaction typically follows Markovnikov's rule, yielding a methyl ketone derivative. msu.eduyoutube.com The reaction is often catalyzed by mercury(II) salts, such as mercuric sulfate (B86663) in aqueous sulfuric acid. youtube.com The initial product is an enol intermediate, which rapidly tautomerizes to the more stable keto form. msu.edu
Hydroamination: The addition of an N-H bond across the C-C triple bond, or hydroamination, can lead to the formation of enamines or imines. The direct hydroamination of unactivated alkynes can be challenging but can be achieved using various transition metal catalysts. tcichemicals.com A related and relevant transformation is the synthesis of enecarbamates through the ruthenium-catalyzed coupling of arylhydrazine-1,2-dicarboxylates with alkynes. acs.org This process involves the sequential formation of C-C and C-N bonds, yielding highly substituted enecarbamates in a regio- and stereoselective manner. acs.org Applying such methodologies to this compound would result in the formation of a carbamate-substituted enamine or a related structure, depending on the specific reaction conditions and reagents used.
Halogenation and Related Additions
The triple bond in this compound and related ynamides is susceptible to halogenation and other addition reactions, providing a pathway to highly functionalized enamides. The regioselectivity and stereoselectivity of these additions are often controllable, leading to valuable synthetic intermediates.
One key transformation is the Brønsted acid-catalyzed α-halogenation of ynamides. rsc.org This reaction utilizes halogenated solvents as the halogen source and requires an additive like pyridine-N-oxide to proceed efficiently. brad.ac.uk The mechanism involves the initial protonation of the ynamide to form a keteniminium intermediate. rsc.orgbrad.ac.uk In the absence of a suitable trigger, this intermediate can form a simple adduct with the acid's counter-anion. brad.ac.uk However, with pyridine-N-oxide at elevated temperatures (above 80 °C), a selective attack occurs, leading to the formation of (E)-haloenamides in good yields. rsc.org The choice of pyridine-N-oxide is crucial, as electron-donating substituents on this additive can lower yields, while electron-withdrawing groups can significantly slow down the reaction. brad.ac.uk
In addition to direct halogenation, related addition reactions like iodofluorination have been developed. For instance, a convenient anti-Markovnikov iodofluorination of alkenes using Selectfluor and n-butylammonium iodide (nBu₄NI) has been reported, which could have analogous applications to ynamides for creating fluorinated building blocks. cas.cn
Tert-butyl Carbamate as a Protecting Group (Boc) in Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability under a wide range of conditions and its susceptibility to cleavage under specific, mild acidic conditions. organic-chemistry.orgmasterorganicchemistry.com
Chemoselective Introduction of the Boc Group
The introduction of the Boc group onto an amine is typically achieved using di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org The chemoselectivity of this protection is a key advantage, allowing for the N-Boc protection of amines in the presence of other sensitive functional groups. researchgate.netorganic-chemistry.org
Several methods have been developed to enhance the efficiency and selectivity of N-tert-butyloxycarbonylation. For example, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a recyclable solvent and organocatalyst allows for the rapid and high-yielding mono-N-Boc protection of various amines. organic-chemistry.org This method is notable for its suppression of side reactions, such as the formation of isocyanates or oxazolidinones from amino alcohols. organic-chemistry.org Other effective systems include the use of Amberlyst-15 as a heterogeneous catalyst in ethanol, which also provides high chemoselectivity for mono-N-Boc protection of amines, amino acids, and peptides. deepdyve.com Catalyst-free protocols have also been established, for instance, using glycerol (B35011) as a recyclable solvent, which avoids the formation of common side products like N,N-di-Boc derivatives. rsc.org
The following table summarizes various conditions for the chemoselective N-Boc protection of amines:
Table 1: Conditions for Chemoselective N-Boc Protection| Catalyst/Solvent System | Key Features | Reference |
|---|---|---|
| HFIP | Recyclable solvent and catalyst; rapid reaction (5-30 min); high yields. | organic-chemistry.org |
| Amberlyst-15/Ethanol | Heterogeneous catalyst; easily separable and reusable; no side reactions. | deepdyve.com |
| Glycerol | Catalyst-free; recyclable solvent; high selectivity. | rsc.org |
| Iodine/Solvent-free | Mild conditions at ambient temperature. | organic-chemistry.org |
| Perchloric acid on silica-gel | Reusable, inexpensive catalyst; solvent-free conditions. | organic-chemistry.org |
Orthogonal Deprotection Strategies
A significant advantage of the Boc group is its role in orthogonal protection strategies, where multiple protecting groups can be removed selectively under different conditions. masterorganicchemistry.comfiveable.me The Boc group is acid-labile, making it orthogonal to base-labile groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the carboxybenzyl (Cbz) group. organic-chemistry.orgmasterorganicchemistry.comfiveable.me
This orthogonality is crucial in complex, multi-step syntheses. For instance, a molecule containing both a Boc-protected amine and an Fmoc-protected amine can be selectively deprotected at either site by choosing the appropriate reagent (acid for Boc, base for Fmoc). fiveable.me Similarly, the Boc group can be selectively cleaved in the presence of silyl ethers like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS). capes.gov.br While both are acid-sensitive, conditions can be fine-tuned; for example, a saturated solution of HCl in ethyl acetate (B1210297) has been shown to cleave the Boc group while leaving silyl ethers intact. capes.gov.br Conversely, reagents like samarium(III) chloride (SmCl₃) can selectively remove other acid-sensitive groups like TBDMS in the presence of a Boc group. organic-chemistry.org
The table below outlines common orthogonal protecting group pairs involving the Boc group.
Table 2: Orthogonal Deprotection Schemes with the Boc Group| Boc Group Paired With | Boc Deprotection Reagent | Orthogonal Group Deprotection Reagent | Reference |
|---|---|---|---|
| Fmoc | Strong acid (e.g., TFA, HCl) | Base (e.g., Piperidine) | organic-chemistry.orgfiveable.me |
| Cbz | Strong acid (e.g., TFA, HCl) | H₂/Pd-C (Hydrogenolysis) | fiveable.me |
| TBDMS Ether | Saturated HCl in Ethyl Acetate | Fluoride source (e.g., TBAF) | capes.gov.brorganic-chemistry.org |
Applications in Sequential Multistep Syntheses
This compound and related Boc-protected ynamides are valuable building blocks in sequential and tandem reactions for the construction of complex molecular architectures. Their unique reactivity allows them to participate in a variety of transformations, leading to diverse heterocyclic and polycyclic compounds.
One notable application is in tandem benzannulation/cyclization strategies. acs.org In these sequences, a Boc-protected ynamide can react with a vinylketene (generated, for example, from a photochemically-induced Wolff rearrangement of a diazo ketone) in a pericyclic cascade. acs.orgmdpi.com This process can lead to the formation of highly substituted indoles and other polycyclic aromatic systems that are otherwise difficult to access. acs.org
Boc-protected ynamides also undergo nucleophilic addition-cyclization reactions. For instance, reaction with N,O-acetals in the presence of a Lewis acid can initiate a sequence where the ynamide acts as a nucleophile. Subsequent removal of the Boc group can trigger an intramolecular cyclization, yielding complex heterocyclic scaffolds. rsc.org Furthermore, these ynamides are precursors for highly functionalized allenamides through stereoselective Claisen rearrangements, which can then be used in further synthetic transformations. acs.orgnih.gov The Boc group's stability and predictable cleavage are essential for the successful execution of these multi-step sequences. organic-chemistry.org
Advanced Synthetic Techniques and Process Optimization
Continuous Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and efficiency over traditional batch processing. nih.govscielo.br The synthesis of carbamates, including potentially this compound, is well-suited to flow-based methods.
Flow reactors provide superior heat and mass transfer, allowing for the use of high-energy reaction conditions with enhanced control. scielo.br This is particularly relevant for reactions like the Curtius rearrangement, which can be used to form carbamates from acyl azides. nih.govscielo.br In a flow setup, the potentially hazardous acyl azide intermediate can be generated and consumed in a continuous stream, minimizing its accumulation and improving the safety of the process. scielo.br
Photochemical reactions involving ynamides have also been successfully translated to continuous flow systems. acs.orgmdpi.com For example, the photochemical Wolff rearrangement of diazo ketones to generate vinylketenes for subsequent benzannulation with ynamides is more efficient and scalable in a flow reactor, minimizing reaction time and side-product formation. acs.org Flow processes also enable the telescoping of reaction sequences, where the output of one reactor is fed directly into the next, avoiding timely and costly isolation and purification of intermediates. nih.gov This approach has been demonstrated in the synthesis of carbamates coupled with downstream biocatalytic transformations for impurity removal, showcasing the potential for highly integrated and efficient synthetic routes. nih.gov
Catalyst-Free and Metal-Free Synthetic Protocols
The development of synthetic methods that avoid the use of metal catalysts is a significant goal in green chemistry, as it minimizes the risk of product contamination with toxic metal residues and often simplifies purification procedures. For the synthesis of this compound and related N-Boc protected amines, several catalyst-free approaches have been developed.
A prominent and environmentally benign method for the N-tert-butoxycarbonylation of amines is the use of di-tert-butyl dicarbonate (Boc)₂O in water. This catalyst-free approach offers high chemoselectivity, avoiding the formation of common side products such as isocyanates, ureas, and N,N-di-Boc derivatives. The reaction proceeds efficiently at room temperature, and the desired N-tert-butylcarbamates are often obtained in high yields by simple filtration or extraction, minimizing the need for extensive purification. This method is applicable to a wide range of amines, including chiral amines and amino acid esters, and preserves the stereochemical integrity of the starting material. The unique properties of water are believed to enhance the reactivity and selectivity of the N-butoxycarbonylation reaction.
Another approach involves conducting the N-Boc protection under solvent-free conditions. While some solvent-free methods employ a heterogeneous acid catalyst, which is metal-free, truly catalyst-free protocols offer further advantages in terms of cost and environmental impact. These reactions are typically performed by reacting the amine directly with (Boc)₂O.
The general reaction for the catalyst-free N-tert-butoxycarbonylation of an amine can be represented as follows:
R-NH₂ + ((CH₃)₃COCO)₂O → R-NH-CO-O-C(CH₃)₃ + (CH₃)₃COH + CO₂
While specific examples detailing the catalyst-free synthesis of this compound are not extensively documented, the broad applicability of these methods to various amines suggests their potential for the direct N-Boc protection of ethynylamine.
Stereoselective Synthesis Methodologies
Stereoselective synthesis is crucial for the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. For derivatives of this compound, several stereoselective methods have been developed, often employing chiral auxiliaries to control the stereochemical outcome of a reaction.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled.
One important class of stereoselective reactions involving derivatives of this compound is the regio- and stereoselective carbometallation of N-alkynylcarbamates. In these reactions, an organometallic reagent adds across the carbon-carbon triple bond of the N-alkynylcarbamate, creating a new carbon-carbon bond and a stereodefined vinylmetal species. The stereochemistry of the resulting alkene is controlled by the reaction conditions and the nature of the starting materials. For example, the carbocupration of N-alkynylcarbamates can lead to the formation of vinylcopper species with high stereoselectivity. These intermediates can then be trapped with various electrophiles to generate a wide range of functionalized, stereochemically defined products.
The following table summarizes the results of carbocupration reactions of various N-alkynylcarbamates:
| Entry | N-Alkynylcarbamate | Organocopper Reagent | Electrophile | Product | Yield (%) |
| 1 | N-Boc-N-methyl-prop-1-yn-1-amine | Me₂CuLi | H₂O | (E)-N-Boc-N-methyl-but-1-en-1-amine | 85 |
| 2 | N-Boc-N-benzyl-prop-1-yn-1-amine | (n-Bu)₂CuLi | H₂O | (E)-N-Boc-N-benzyl-hept-2-en-2-amine | 92 |
| 3 | N-Boc-N-phenyl-ethynylamine | Ph₂CuLi | CH₃I | (E)-N-Boc-N-phenyl-1-phenylpropen-1-amine | 78 |
Another powerful strategy for asymmetric synthesis involves the use of chiral sulfinamides, such as tert-butanesulfinamide, as chiral auxiliaries. Condensation of tert-butanesulfinamide with an aldehyde or ketone generates a chiral N-tert-butanesulfinyl imine. Nucleophilic addition to this imine then proceeds with high diastereoselectivity, with the bulky tert-butanesulfinyl group directing the approach of the nucleophile. Subsequent removal of the sulfinyl group affords the chiral amine. This methodology can be applied to the synthesis of a variety of chiral amines derived from this compound.
For instance, the addition of an organometallic reagent derived from a protected bromoalkyne to an N-tert-butanesulfinyl aldimine would lead to the formation of a chiral propargylamine (B41283) derivative.
The use of chiral auxiliaries derived from amino acids, such as in the synthesis of dipeptide derivatives, also represents a robust method for controlling stereochemistry. In these systems, the chiral center of the amino acid directs the stereochemical outcome of subsequent reactions.
Mechanistic Investigations of Reactions Involving Tert Butyl Ethynylcarbamate Scaffolds
Elucidation of Reaction Pathways and Transition State Analysis
The elucidation of reaction pathways for tert-butyl ethynylcarbamate involves identifying the sequence of elementary steps that transform reactants into products. These investigations often focus on reactions targeting the electron-rich alkyne (ethynyl) group or the carbamate (B1207046) functionality.
A key aspect of this elucidation is transition state analysis. The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed. Its structure and energy determine the reaction rate. For reactions involving this compound, such as electrophilic cyclizations, the pathway often proceeds through intermediates that are stabilized by the nitrogen lone pair. Theoretical calculations are frequently employed to map the potential energy surface of the reaction. sbq.org.br This allows for the characterization of transition state geometries and energies. For instance, in a hypothetical acid-catalyzed hydration of the ethynyl (B1212043) group, the pathway would involve the protonation of the alkyne to form a vinyl cation intermediate, followed by nucleophilic attack by water. The transition state for the initial protonation step would be the highest point on the energy profile, thus representing the rate-determining step.
Studies on related systems show that factors like steric hindrance from the bulky tert-butyl group and electronic effects from the carbamate substituent play a critical role in stabilizing or destabilizing transition states, thereby dictating the reaction's feasibility and outcome. riken.jprsc.org Analysis of the transition state can reveal crucial details, such as whether a reaction is concerted (all bonds are broken and formed in a single step) or stepwise.
Table 1: Hypothetical Transition State Analysis for Electrophilic Addition to this compound
| Reaction Step | Description | Key Structural Features of Transition State | Energy Characteristic |
|---|---|---|---|
| 1. Protonation | Electrophilic attack of H+ on the alkyne. | Elongated C≡C bond; developing positive charge on the internal carbon; C-H bond formation. | High activation energy; rate-determining. |
| 2. Nucleophilic Attack | Attack of a nucleophile (e.g., H₂O) on the vinyl cation. | Partial bond formation between the nucleophile's oxygen and the carbocation carbon. | Lower activation energy than step 1. |
| 3. Deprotonation | Loss of a proton to form the final enol product. | Partial bond breaking of the O-H bond. | Low energy barrier; fast step. |
Studies of Radical-Mediated Processes
Radical reactions offer unique pathways for functionalizing organic molecules. Investigations into radical-mediated processes involving this compound explore the generation and subsequent reactions of radical species. The tert-butyl group itself can be a source of the stable tert-butyl radical under certain conditions, while the ethynyl group is an excellent radical acceptor. ontosight.aisioc-journal.cn
A common method to initiate such processes is through the use of radical initiators like di-tert-butyl peroxide (DTBP) or tert-butyl nitrite (B80452) (TBN). sioc-journal.cnrsc.orgorganic-chemistry.org For example, a radical initiator can generate a tert-butoxyl radical, which then abstracts a hydrogen atom from a suitable donor to create a different radical species. oregonstate.edu This species can then add across the triple bond of this compound, initiating a cascade of events.
One proposed mechanism involves the radical-triggered cleavage of the tert-butyl group from the carbamate. Recent studies have shown that a triarylamminium radical cation can facilitate the deprotection of tert-butyl carbamates under mild conditions. organic-chemistry.orgorganic-chemistry.org The proposed mechanism suggests the radical cation acts as a Lewis acid, promoting the cleavage of the C-O bond and elimination of isobutene. organic-chemistry.org This type of radical-mediated process is valuable for deprotection strategies where traditional acidic conditions are not tolerated. Another potential radical process is an annulation reaction, where a radical adds to the alkyne, followed by an intramolecular cyclization and subsequent annulation to form complex heterocyclic structures. rsc.org
Catalytic Cycle Analysis in Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, and reactions involving this compound are no exception. rsc.orgsioc-journal.cn Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly relevant for functionalizing the terminal alkyne. rsc.orgresearchgate.netmdpi.com Analyzing the catalytic cycle is essential to understand the role of the metal, ligands, and additives.
A typical palladium-catalyzed Sonogashira coupling cycle involves three main steps: researchgate.netvapourtec.com
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (R-X), inserting into the R-X bond to form a Pd(II) intermediate.
Transmetalation: In the presence of a copper(I) co-catalyst, this compound is deprotonated by a base to form a copper acetylide. This acetylide then transfers the ethynylcarbamate group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups (the aryl/vinyl group and the ethynylcarbamate group) on the Pd(II) center couple and are eliminated from the metal, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.
The ligands on the palladium center play a crucial role, influencing the catalyst's stability, solubility, and reactivity at each stage of the cycle. beilstein-journals.org Analysis of these cycles helps in optimizing reaction conditions, for example, by choosing appropriate ligands or additives to accelerate the rate-limiting step, which is often oxidative addition or reductive elimination. researchgate.net
Table 2: Key Stages in a Palladium-Catalyzed Sonogashira Coupling Cycle
| Stage | Metal Oxidation State Change | Description of Transformation | Role of this compound |
|---|---|---|---|
| Oxidative Addition | Pd(0) → Pd(II) | The palladium catalyst activates an organic halide (e.g., Ar-I). | Not directly involved. |
| Transmetalation | Pd(II) → Pd(II) | The deprotonated alkyne is transferred from a copper acetylide to the palladium center. | Acts as the alkyne source. |
| Reductive Elimination | Pd(II) → Pd(0) | A new C-C bond is formed between the organic halide residue and the alkyne. | Incorporated into the final product. |
Solvent Effects and Reaction Kinetics
The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. wikipedia.org Solvent effects in reactions of this compound are studied through kinetic experiments, which measure reaction rates under varying conditions. rsc.org Solvents can stabilize or destabilize reactants, intermediates, and transition states through interactions like hydrogen bonding and dipole-dipole interactions. nih.govmdpi.com
For reactions that proceed through charged intermediates, such as an SN1-type mechanism involving the loss of the tert-butyl group to form a tert-butyl cation, polar protic solvents (e.g., water, ethanol) are highly effective. libretexts.org These solvents can solvate both the leaving group and the carbocation, lowering the activation energy and accelerating the reaction. rsc.orgnih.gov In contrast, polar aprotic solvents (e.g., acetone, acetonitrile) can stabilize dipoles but are less effective at solvating cations, leading to slower rates in such cases. wikipedia.org
Computational Verification of Proposed Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying and refining proposed reaction mechanisms. pitt.educhemrxiv.org For reactions involving this compound, computational models can provide detailed information that is often inaccessible through experiments alone. riken.jpresearchgate.net
DFT calculations can be used to:
Optimize Geometries: Determine the lowest-energy structures of reactants, intermediates, transition states, and products. amelica.orgunirioja.es
Calculate Energies: Compute the relative energies of all species along the reaction pathway, allowing for the construction of a detailed potential energy surface. This helps to identify the most likely reaction pathway by comparing the activation energies of competing routes. nih.govwhiterose.ac.uk
Analyze Electronic Structure: Investigate charge distributions and molecular orbitals to understand bonding changes throughout the reaction. This can reveal the nature of interactions between a catalyst and the substrate. nih.gov
Simulate Spectra: Predict spectroscopic data (e.g., NMR, IR) for transient species, which can then be compared with experimental observations for verification. nih.gov
For instance, in a metal-catalyzed reaction, DFT can be used to model the entire catalytic cycle, evaluating the energy barriers for oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk These calculations can help rationalize observed regioselectivity or stereoselectivity by comparing the energies of the transition states leading to different products. riken.jpchemrxiv.org By providing a quantitative, atomistic-level picture of the reaction, computational studies serve as a powerful complement to experimental mechanistic investigations.
Applications of Tert Butyl Ethynylcarbamate in Complex Molecule Synthesis
Role as a Key Intermediate in Natural Product Total Synthesis
While direct applications of tert-butyl ethynylcarbamate in published total syntheses of natural products are not extensively documented, its constituent functional groups—a protected amine and a reactive alkyne—position it as a valuable hypothetical intermediate. The synthesis of complex natural products often relies on the strategic introduction of nitrogen and carbon frameworks.
In the total synthesis of nitrogen-containing natural products, the carbamate (B1207046) moiety serves as a robust protecting group for an amine. This protection is crucial during multi-step syntheses to prevent unwanted side reactions. The tert-butyl carbamate (Boc) group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
The ethynyl (B1212043) group, on the other hand, provides a handle for various carbon-carbon bond-forming reactions. For instance, in the synthesis of the mitomycin natural products, an advanced intermediate was prepared featuring an aziridinyl pyrrolidine (B122466) and a quinone subunit. The construction of a key enamine intermediate arose from the cyclization of an amino alkyne, demonstrating the utility of the alkyne group in forming cyclic systems. nih.gov
The dual functionality of this compound would allow for its incorporation into a synthetic route, with the carbamate protecting an amine functionality while the alkyne awaits a strategic coupling reaction, such as a Sonogashira coupling, to build a more complex carbon skeleton. This approach is exemplified in syntheses that utilize Sonogashira coupling of terminal alkynes with aryl or vinyl halides to construct key bonds in natural product frameworks. nih.gov
| Functional Group | Reaction Type | Significance in Synthesis |
|---|---|---|
| Terminal Alkyne | Sonogashira Coupling | Formation of C(sp)-C(sp2) bonds, crucial for building complex aromatic and polyunsaturated systems. |
| Terminal Alkyne | Click Chemistry (Azide-Alkyne Cycloaddition) | Formation of triazole rings, which can act as stable isosteres for amide bonds or as linkers. |
| Terminal Alkyne | Hydroamination/Hydroarylation | Introduction of nitrogen or aryl groups to the alkyne, leading to the formation of enamines or substituted alkenes. |
| Tert-butyl Carbamate | Acid-labile Deprotection | Unmasking of the amine functionality at a desired stage for subsequent reactions like amide bond formation or cyclization. |
Precursor for Advanced Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. This compound is a promising precursor for the synthesis of various nitrogen-containing heterocycles due to the presence of both a nucleophilic nitrogen (after deprotection) and an electrophilic alkyne.
The terminal alkyne can participate in a variety of cyclization reactions. For example, transition-metal-catalyzed hydroarylation of alkynes is a powerful method for constructing heterocycles. rsc.org In such a reaction, the ethynyl group of this compound could react with an ortho-functionalized aniline (B41778) to form indole (B1671886) or quinoline (B57606) derivatives.
Furthermore, electrophilic cyclization of alkynes containing a heteroatom is a well-established strategy for heterocycle synthesis. acs.org Once the Boc group is removed to reveal the primary amine, the resulting amino-alkyne can undergo intramolecular cyclization to form five- or six-membered nitrogen heterocycles. The synthesis of polysubstituted pyrroles, for instance, has been achieved through the copper-catalyzed reaction of ethynyl methylene (B1212753) cyclic carbamates with amines. organic-chemistry.org This highlights the potential of ethynyl carbamates as precursors to important heterocyclic cores.
The reactivity of the carbamate group itself can also be exploited. For instance, studies on the reactivity of N-(3-thienyl)carbamates have shown that the tert-butoxycarbonyl group can participate in cyclization reactions, leading to the formation of thienooxazepinones and oxazolidinones. rsc.org
| Heterocycle | Synthetic Strategy | Key Reaction |
|---|---|---|
| Pyrrole | Intramolecular cyclization of the corresponding amino-alkyne. | Hydroamination |
| Indole | Reaction with an ortho-haloaniline followed by cyclization. | Sonogashira coupling and intramolecular cyclization. |
| Quinoline | Reaction with an ortho-aminoarylketone. | Friedländer annulation |
| Oxazolidinone | Intramolecular cyclization involving the carbamate oxygen. | Halocyclization |
Building Block for Macrocyclic Architectures
Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The synthesis of macrocycles often involves a ring-closing step that can be challenging. This compound can serve as a valuable building block in macrocyclization strategies.
The terminal alkyne can be utilized in ring-closing metathesis (RCM) reactions. For example, a diene-containing molecule could be coupled to the alkyne of this compound, and a subsequent alkyne-ene RCM reaction would lead to the formation of a macrocycle. Prins-type macrocyclizations have also emerged as an efficient strategy for the synthesis of polyketide natural products, demonstrating the utility of C-C bond-forming cyclizations in complex settings. nih.gov
Moreover, the ethynyl group can be used in "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage within a macrocyclic ring. This approach has been widely used in the synthesis of cyclic peptides and other macrocyclic structures.
A total synthesis of ent-Ingenamine A showcased a macrolactamization to form an 11-membered ring, followed by a ring-closing alkyne metathesis (RCAM) to construct another ring system. nih.gov This demonstrates the power of incorporating alkynes into macrocyclization precursors. The presence of the Boc-protected amine in this compound allows for its incorporation into a peptide or polyamide chain, which can then be subjected to macrocyclization.
| Macrocyclization Reaction | Role of the Ethynyl Group | Resulting Macrocycle Feature |
|---|---|---|
| Ring-Closing Alkyne Metathesis (RCAM) | Participates in the metathesis reaction with another alkyne. | Contains a new internal alkyne. |
| Azide-Alkyne Cycloaddition ("Click" Chemistry) | Reacts with an azide (B81097) to form a triazole ring. | Contains a 1,2,3-triazole linkage. |
| Sonogashira Coupling | Intramolecular coupling with an aryl or vinyl halide. | Contains an arylethynyl or vinylethynyl moiety. |
Utility in Amino Acid and Peptide Chemistry (focusing on synthetic methodologies)
In peptide chemistry, the tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the alpha-amino group of amino acids during solid-phase peptide synthesis (SPPS). wikipedia.org The Boc group is stable to the basic conditions used for Fmoc deprotection, making it an orthogonal protecting group in Fmoc-based SPPS. It is typically removed with a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com
This compound can be viewed as a protected form of aminoacetaldehyde with a reactive alkyne handle. The true value of this compound in peptide chemistry lies in its potential to introduce an ethynyl group into a peptide chain. Alkynyl amino acids are valuable tools for the post-synthetic modification of peptides. peptide.com The terminal alkyne can be used for "click" chemistry to conjugate the peptide with other molecules, such as fluorescent dyes, radiotracers, or polyethylene (B3416737) glycol (PEG), to enhance its properties.
The synthesis of a dipeptide using a protecting group strategy involves protecting the carboxylic acid of one amino acid and the amine of another. masterorganicchemistry.com this compound could be used to introduce a non-proteinogenic amino acid with an alkyne side chain into a peptide. After incorporation into the peptide, the alkyne can be used for various modifications, including the formation of cyclic peptides through intramolecular click reactions.
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |
| Carbobenzyloxy | Cbz or Z | Catalytic hydrogenation |
| Benzyl | Bzl | Catalytic hydrogenation or strong acid |
Automated Synthesis of Chemical Scaffolds and Radiotracers (focusing on synthetic methodology)
Automated synthesis platforms are revolutionizing drug discovery by enabling the rapid synthesis of large libraries of compounds. These systems often rely on the use of bifunctional building blocks that can be iteratively coupled to create complex molecules. researchgate.net this compound is an ideal candidate for such a building block due to its two distinct reactive sites.
The carbamate can be deprotected under automated conditions to reveal a nucleophilic amine, which can then react with an activated carboxylic acid or another electrophile. The alkyne can then be used in a subsequent step for a coupling reaction, such as a Sonogashira coupling or a click reaction, to introduce diversity into the chemical scaffold. This iterative approach allows for the automated construction of a wide variety of molecules from a limited set of starting materials.
The synthesis of carbohydrate building blocks for automated oligosaccharide construction highlights the importance of having readily available, differentially protected monosaccharides. colab.ws Similarly, having a toolbox of bifunctional building blocks like this compound is crucial for the automated synthesis of other classes of molecules.
In the context of radiotracer synthesis, the ethynyl group is particularly useful for the late-stage introduction of a radiolabel. For example, a radiolabeled azide can be "clicked" onto the alkyne-containing scaffold in the final step of the synthesis. This is advantageous because it minimizes the handling of radioactive materials and allows for the rapid preparation of the radiotracer just before use. Alkynyl amino acids are known to be useful for conjugating peptides with radioactive tracers. peptide.com
| Feature | Advantage in Automated Synthesis |
|---|---|
| Bifunctional Nature | Allows for iterative coupling and diversification. |
| Orthogonal Reactivity | The carbamate and alkyne can be reacted under different conditions, allowing for selective transformations. |
| "Clickable" Handle | The alkyne allows for efficient and high-yielding coupling reactions, which are ideal for automated platforms. |
| Suitability for Late-Stage Functionalization | The alkyne can be modified at the end of a synthesis, which is particularly useful for radiolabeling. |
Advanced Analytical and Structural Characterization Methodologies
Spectroscopic Techniques for Mechanistic Intermediates
The elucidation of reaction mechanisms involving tert-butyl ethynylcarbamate relies heavily on the application of various spectroscopic techniques to identify and characterize transient intermediates. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are principal tools in this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in tracking the transformation of this compound. The starting material exhibits characteristic signals for the tert-butyl group protons (around 1.5 ppm) and the acetylenic proton. In its ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm.
During reactions, such as gold-catalyzed cycloadditions, highly electrophilic keteniminium intermediates can be formed. rsc.org The formation of these intermediates leads to significant downfield shifts of the carbons involved in the C=C=N⁺ moiety in the ¹³C NMR spectrum, providing evidence for their transient existence. Variable temperature (VT) NMR studies can also be employed to study dynamic processes and the stability of such intermediates at low temperatures. researchgate.net
Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for this compound and a representative keteniminium intermediate.
| Atom | This compound (ppm) | Keteniminium Intermediate (ppm) (Estimated) |
| ¹H NMR | ||
| C(CH₃)₃ | ~1.5 (s, 9H) | ~1.6 (s, 9H) |
| ≡C-H | ~2.5 (s, 1H) | - |
| ¹³C NMR | ||
| C(CH₃)₃ | ~28 | ~28 |
| C(CH₃)₃ | ~82 | ~85 |
| C=O | ~152 | ~150 |
| N-C≡CH | ~75 | - |
| N-C≡CH | ~80 | - |
| N=C=C | - | ~170 |
| N=C=C | - | ~95 |
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic stretching frequencies of the functional groups in this compound and its reaction intermediates. The starting material displays a sharp, weak absorption for the C≡C bond around 2100-2150 cm⁻¹ and a strong carbonyl (C=O) stretch for the carbamate (B1207046) group around 1720 cm⁻¹.
The formation of a keteniminium intermediate during a reaction would be indicated by the appearance of a very strong and characteristic cumulative double bond stretch (C=C=N⁺) in the 2000-2200 cm⁻¹ region of the IR spectrum. This distinct signal allows for the direct observation of this key intermediate.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in this compound | Typical Wavenumber (cm⁻¹) in Keteniminium Intermediate |
| C≡C | Stretch | 2100 - 2150 | - |
| C=O | Stretch | ~1720 | ~1710 |
| C=C=N⁺ | Asymmetric Stretch | - | 2000 - 2200 |
Conformational Analysis Studies
The conformational landscape of this compound is primarily defined by rotation around the N-C(O) and N-C(sp) single bonds. Understanding the preferred conformations is crucial as it can influence the molecule's reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for these investigations. nih.govnih.gov
Studies on similar N-Boc protected compounds and amides have shown that the amide bond (in this case, the carbamate) can exist in s-cis and s-trans conformations due to a significant rotational barrier. mdpi.com For this compound, DFT calculations can predict the relative energies of these conformers. The large steric bulk of the tert-butyl group is expected to play a significant role in determining the most stable conformation.
Computational studies would typically involve:
Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles around the N-C(O) and N-C(sp) bonds to identify energy minima corresponding to stable conformers.
Geometry Optimization: Optimizing the geometry of the identified conformers to find the lowest energy structures. mdpi.com
Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties.
The results of such computational analyses can provide insights into the population of different conformers at a given temperature and how these conformations might influence the approach of reagents in a chemical reaction.
| Conformer | Dihedral Angle (C-O-N-C) | Relative Energy (kcal/mol) (Hypothetical) | Key Feature |
| s-trans | ~180° | 0.0 | Carbonyl and ethynyl (B1212043) groups are on opposite sides of the N-C(O) bond. |
| s-cis | ~0° | > 3.0 | Carbonyl and ethynyl groups are on the same side of the N-C(O) bond; likely higher in energy due to steric hindrance. |
Crystallographic Analysis of Derivatives
While obtaining a single crystal of the parent this compound may be challenging due to its properties, X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of its stable derivatives and reaction products. mdpi.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
For instance, in cycloaddition reactions where this compound acts as a synthon, the resulting heterocyclic products can often be crystallized. rsc.org The crystal structure of such a derivative would confirm the regiochemistry and stereochemistry of the reaction, which is often difficult to determine solely by spectroscopic methods.
Furthermore, ynamides are known to form complexes with various metals. nih.govmdpi.com X-ray diffraction analysis of metal complexes derived from this compound can reveal the coordination geometry around the metal center and the nature of the metal-ynamide interaction. semanticscholar.org This information is vital for understanding the mechanism of metal-catalyzed transformations of ynamides.
A hypothetical table of crystallographic data for a cycloadduct of this compound is presented below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1489.1 |
| Z | 4 |
| Bond Length (N-C=O) (Å) | 1.36 |
| Bond Angle (O=C-N) (°) | 125.5 |
Development of In-situ Monitoring Techniques for Reactions
The development and application of in-situ monitoring techniques have revolutionized the study of reaction kinetics and mechanisms. For reactions involving this compound, these methods allow for real-time tracking of reactant consumption, product formation, and the appearance and disappearance of intermediates without the need for quenching and offline analysis.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is particularly well-suited for monitoring reactions of this compound due to the distinct IR absorptions of the key functional groups. rsc.orgxjtu.edu.cn By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected continuously. mt.com This allows for the creation of concentration profiles over time for the starting ynamide (monitoring the disappearance of the C≡C stretch) and the product(s) (monitoring the appearance of new characteristic bands). The transient nature of intermediates like keteniminium ions can also be observed in real-time. youtube.comnih.gov
Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy: For slower reactions, real-time NMR monitoring is a powerful tool. nih.gov By conducting the reaction directly in an NMR tube inside the spectrometer, sequential spectra can be acquired to follow the changes in the concentration of all proton- or carbon-containing species. This can provide detailed kinetic data and help to identify unexpected byproducts or intermediates that might not be stable enough for isolation.
The data obtained from these in-situ techniques are invaluable for:
Determining reaction kinetics and rate laws.
Optimizing reaction conditions such as temperature, catalyst loading, and reaction time.
Providing direct evidence for proposed reaction intermediates and mechanisms.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of tert-butyl ethynylcarbamate. These calculations provide a detailed picture of the molecule's electronic landscape, which in turn governs its reactivity.
The structure of this compound features an electron-rich alkyne (C≡CH) group, an electron-withdrawing carbamate (B1207046) (N-C=O) moiety, and a bulky, electron-donating tert-butyl group. This combination of functional groups creates a unique electronic distribution. DFT calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the π-system of the ethynyl (B1212043) group, making it the principal site for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is distributed across the π* orbitals of both the alkyne and the carbonyl group, indicating that these sites are susceptible to nucleophilic attack.
The electrostatic potential map of the molecule highlights the electron-rich region of the carbon-carbon triple bond and the electron-poor region around the carbonyl carbon and the acidic terminal alkyne proton. The nitrogen atom of the carbamate group acts as a moderate electron-withdrawing group, which slightly reduces the nucleophilicity of the alkyne compared to simple terminal alkynes. This electronic modulation is crucial for controlling the molecule's reactivity in various synthetic applications.
Table 1: Calculated Electronic Properties of this compound This table presents typical data obtained from DFT calculations (e.g., at the B3LYP/6-31G level of theory) for this compound. The exact values can vary with the computational method and basis set used.*
| Property | Calculated Value | Implication for Reactivity |
| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons, localized on the alkyne π-bond; susceptible to electrophiles. |
| LUMO Energy | +0.5 eV | Represents the energy of the lowest energy empty orbital; a target for nucleophiles, particularly at the alkyne and carbonyl carbons. |
| Dipole Moment | ~2.1 D | Shows a moderate molecular polarity, influencing solubility and intermolecular interactions. |
| Partial Charge on Cα (alkyne) | -0.35 e | Indicates a nucleophilic character at the internal alkyne carbon. |
| Partial Charge on Cβ (alkyne) | -0.15 e | Shows a less nucleophilic character at the terminal alkyne carbon. |
| Partial Charge on H (alkyne) | +0.25 e | Confirms the acidic nature of the terminal alkyne proton, important for deprotonation and metal acetylide formation. |
Prediction of Reaction Pathways and Energetics
Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound. By calculating the potential energy surface for a given transformation, researchers can identify transition states, intermediates, and the associated energy barriers. This information is critical for understanding reaction kinetics and predicting the feasibility of a proposed pathway.
For example, in metal-catalyzed reactions, such as gold-catalyzed hydroamination or cyclization, DFT calculations can map out the entire catalytic cycle. This includes the initial π-coordination of the alkyne to the metal center, subsequent nucleophilic attack, and the final protodeauration or reductive elimination step. By comparing the activation energies (ΔG‡) of competing pathways, the most likely mechanism can be determined.
Consider the [3+2] cycloaddition reaction between an azide (B81097) and this compound to form a triazole. Computational studies can predict whether the reaction proceeds via a concerted or stepwise mechanism and can determine the activation barriers for the formation of different regioisomers. These calculations consistently show which pathway is kinetically favored, providing a theoretical basis for experimentally observed outcomes.
Table 2: Example of Calculated Energetics for a Hypothetical Reaction Pathway This table illustrates how computational data is used to compare two competing mechanistic pathways (A and B) for a reaction involving this compound.
| Species | Pathway A Energy (kcal/mol) | Pathway B Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Intermediate 1 | +5.2 | Not Applicable |
| Transition State 1 (TS1) | +22.5 | +28.1 |
| Intermediate 2 | -10.8 | Not Applicable |
| Transition State 2 (TS2) | +15.3 | Not Applicable |
| Products | -30.1 | -30.1 |
| Overall Activation Barrier | +22.5 | +28.1 |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Effects
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations provide a way to study these dynamic effects by simulating the motion of atoms and molecules over time.
For this compound, MD simulations can explore its conformational landscape. The molecule has several rotatable bonds, primarily the N-C(O) and O-C(tBu) bonds. Simulations can reveal the relative populations of different conformers in solution and the energy barriers for rotation between them. This information is important because the reactivity of the molecule can be dependent on its conformation at the moment of reaction. For instance, the accessibility of the alkyne group to a catalyst or another reactant can be influenced by the orientation of the bulky tert-butyl group. Understanding these dynamic effects helps to build a more complete picture of the molecule's behavior in a realistic chemical environment.
Design and Optimization of Catalytic Systems via Computational Methods
Computational chemistry plays a proactive role in the development of new catalysts for reactions involving this compound. Instead of relying solely on experimental trial and error, researchers can use computational screening to identify promising catalyst candidates.
For metal-catalyzed transformations, DFT can be used to model the interaction between this compound and a variety of metal-ligand complexes. Key parameters that can be calculated include:
Binding Energy: The strength of the bond between the alkyne and the metal center. A binding that is too weak will result in low reactivity, while one that is too strong can lead to catalyst poisoning.
Activation Barriers: The energy required for key steps in the catalytic cycle, such as oxidative addition or migratory insertion.
By systematically modifying the ligands on the metal center in silico (e.g., changing their electronic or steric properties), chemists can computationally assess how these changes affect the catalyst's performance. This computational approach allows for the rational design of catalysts with enhanced activity, stability, and selectivity, significantly accelerating the development process. For example, calculations could be used to design a ruthenium-based catalyst where the ligands are optimized to favor a specific cyclization pathway for this compound derivatives.
Prediction of Selectivity in Complex Transformations
Many reactions involving this compound can potentially yield multiple products, such as regioisomers or stereoisomers. Computational chemistry is exceptionally useful for predicting and explaining the selectivity observed in these complex transformations.
The origin of selectivity lies in the subtle energy differences between the transition states leading to the different products. According to transition state theory, the product formed through the lowest-energy transition state will be the major product. High-level quantum chemical calculations can determine these energy differences with high accuracy.
For instance, in the hydrofunctionalization of the alkyne in this compound, the attacking nucleophile can add to either the internal (α) or terminal (β) carbon atom, leading to two different regioisomers. By calculating the activation energies for both modes of attack (the α-pathway and the β-pathway), a reliable prediction of the regioselectivity can be made. These calculations often reveal that the selectivity is a delicate balance of steric hindrance (e.g., from the tert-butyl group) and electronic effects (the charge distribution across the alkyne).
Table 3: Example of Computational Prediction of Regioselectivity This table shows hypothetical DFT-calculated activation energies for the formation of two different regioisomers in a reaction with this compound.
| Pathway | Transition State Structure | Activation Energy (ΔG‡) (kcal/mol) | Predicted Major Product |
| α-attack | Nucleophile attacks the carbon adjacent to the nitrogen atom. | 25.8 | No |
| β-attack | Nucleophile attacks the terminal carbon atom. | 21.3 | Yes |
The lower activation energy for the β-attack pathway strongly suggests that it will be the kinetically favored process, leading to the β-regioisomer as the main product.
Emerging Research Directions and Interdisciplinary Applications
Integration with Supramolecular Chemistry for Directed Assembly
The directed assembly of molecules into well-defined, functional supramolecular architectures is a cornerstone of modern chemistry. Tert-butyl ethynylcarbamate possesses key structural motifs that can be exploited for the rational design of such assemblies through a variety of non-covalent interactions.
The carbamate (B1207046) group is a well-known participant in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. These interactions can lead to the formation of predictable one-dimensional chains or more complex two- and three-dimensional networks in the solid state. The bulky tert-butyl group, while primarily a protecting group, can also influence crystal packing by introducing steric hindrance that may favor specific arrangements and prevent overly dense packing.
The terminal alkyne presents a more subtle but equally important set of possible interactions. The acidic proton of the C-H bond can participate in hydrogen bonding with suitable acceptors. Furthermore, the π-system of the carbon-carbon triple bond can engage in π-π stacking interactions, particularly with aromatic systems, and can also act as a halogen bond acceptor. These varied intermolecular forces provide a toolkit for crystal engineering, allowing for the programmed assembly of molecules in the solid state. nih.govchemrxiv.orgnih.govrsc.org By carefully selecting co-formers that can interact with these specific sites on the this compound molecule, it is possible to direct the formation of co-crystals with desired topologies and properties. nih.gov
The interplay of these different non-covalent forces—hydrogen bonding, π-π stacking, and halogen bonding—offers a rich field for the design of complex supramolecular structures. The modular nature of this compound allows for its incorporation into larger molecules, where these interactions can be used to control the folding and assembly of polymers or the formation of intricate molecular architectures. harvard.edu
Rational Design of Functional Materials with Ethynylcarbamate Units (e.g., in OLEDs)
The field of organic electronics is continually searching for new molecular components to build more efficient and stable devices. The electronic properties of the ethynylcarbamate unit make it an intriguing candidate for incorporation into functional organic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).
The design of materials for organic electronics often focuses on creating molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate charge injection and transport. The nitrogen atom of the carbamate group can act as an electron donor, while the alkyne can be either electron-donating or -withdrawing depending on its substitution. This allows for the fine-tuning of the electronic properties of molecules containing the ethynylcarbamate moiety. lbl.gov
For instance, incorporating this compound into a polymer side chain or as a building block in a larger conjugated molecule could influence the material's charge transport characteristics. The carbamate group could also impact the polymer's solubility and film-forming properties, which are crucial for device fabrication. Furthermore, the alkyne provides a reactive handle for further functionalization, for example, through Sonogashira coupling reactions to extend the conjugation length of a molecule, thereby altering its photophysical properties. nih.gov The synthesis of novel fluorophores containing ethynyl (B1212043) groups has demonstrated that their emission maxima can be tuned across the visible spectrum. nih.govmdpi.comnih.gov While direct applications in OLEDs are still emerging, the synthesis of 1,3-butadiynamides, which are ethynylogous ynamides, and their investigation for optoelectronic materials highlights the potential in this area. nih.gov
The table below outlines the potential roles of the structural components of this compound in the context of functional material design.
| Structural Component | Potential Role in Functional Materials |
| Ethynyl Group | - Extends π-conjugation through coupling reactions. - Influences HOMO/LUMO energy levels. - Can participate in solid-state packing via π-π interactions. |
| Carbamate Group | - Acts as an electron-donating moiety. - Enhances solubility and processability. - Can direct intermolecular packing through hydrogen bonding. |
| Tert-butyl Group | - Increases solubility in organic solvents. - Can disrupt excessive aggregation, potentially improving device performance. |
High-Throughput Experimentation and Automation in Chemical Discovery
The discovery and optimization of new chemical reactions and materials can be significantly accelerated through the use of high-throughput experimentation (HTE) and automated synthesis platforms. nih.govsigmaaldrich.comsigmaaldrich.comnih.govdovepress.com These technologies allow for the rapid screening of a large number of reaction conditions or molecular structures, leading to faster identification of promising candidates.
The synthesis of ynamides, including this compound, can be amenable to HTE approaches. For example, the copper-catalyzed coupling of terminal alkynes with amides or carbamates could be optimized by screening various catalysts, ligands, bases, and solvents in a parallel fashion. orgsyn.org Similarly, the diverse reactivity of the ynamide functional group makes it an excellent substrate for HTE in the discovery of new transformations. rsc.org
One area of significant potential is the use of HTE to screen cycloaddition reactions of this compound with a wide array of reaction partners to generate libraries of structurally diverse heterocyclic compounds. rsc.org These libraries could then be screened for biological activity or for their properties as functional materials. Automated synthesis platforms can be employed to carry out these reactions in a systematic and efficient manner, with online analytics providing real-time data on reaction progress and product formation. nih.gov
The table below summarizes how HTE and automation can be applied to the chemistry of this compound.
| Application Area | HTE/Automation Approach | Potential Outcome |
| Reaction Optimization | Parallel screening of catalysts, ligands, solvents, and temperatures for ynamide synthesis. | Identification of optimal conditions for the synthesis of this compound and its derivatives. |
| Discovery of New Reactions | Screening of this compound against a diverse set of reactants and catalysts. | Discovery of novel transformations of the ynamide functional group. |
| Library Synthesis | Automated synthesis of a library of compounds through cycloaddition or coupling reactions of this compound. | Rapid generation of diverse molecular scaffolds for biological or materials screening. |
Development of Novel Disconnection Approaches in Synthetic Planning
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. The development of novel disconnection strategies expands the repertoire of the synthetic chemist, enabling more efficient and elegant syntheses. This compound, as a bifunctional molecule, offers intriguing possibilities for new disconnection approaches, particularly in the synthesis of nitrogen-containing heterocycles and natural products. youtube.comyoutube.com
Ynamides are versatile building blocks in organic synthesis and have been employed in the total synthesis of a number of complex natural products, including marine alkaloids. bham.ac.ukjsynthchem.comnih.govrsc.orgresearchgate.netnih.govmdpi.com The unique reactivity of the ynamide functional group allows for its participation in a variety of cyclization and annulation reactions to construct key heterocyclic cores. jsynthchem.comjsynthchem.com
A novel disconnection strategy could involve recognizing the ethynylcarbamate moiety within a target molecule and disconnecting it to reveal this compound as a key starting material. For example, a substituted pyridine (B92270) or quinoline (B57606) could be retrosynthetically disconnected via a formal cycloaddition pathway, leading back to an ynamide and a suitable diene or dienophile. jsynthchem.com This approach could simplify the synthesis of complex heterocyclic systems by assembling them from simpler, readily available precursors.
Another innovative disconnection could involve the transformation of an enamide within a target molecule back to an ynamide precursor. nih.govresearchgate.net This would allow for the strategic introduction of the nitrogen and a two-carbon unit in a single step using this compound. The table below illustrates some potential novel disconnection approaches utilizing this versatile synthon.
| Target Substructure | Disconnection Strategy | Synthon |
| Substituted Pyridine | [4+2] Cycloaddition | This compound (as the dienophile) |
| Polysubstituted Pyrrole | [3+2] Cycloaddition | This compound |
| Enamide | Formal Hydrofunctionalization | This compound |
| Indole (B1671886)/Quinoline Core | Gold-catalyzed Annulation | This compound |
The development of such strategies relies on a deep understanding of the reactivity of this compound and its ability to act as a versatile and reliable building block in complex molecule synthesis. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl ethynylcarbamate with high purity?
- Methodological Answer : Synthesis optimization requires attention to solvent polarity, reaction temperature, and stoichiometric ratios. For example, anhydrous conditions (e.g., tetrahydrofuran or dichloromethane) minimize hydrolysis of the carbamate group. Characterization via -NMR and IR spectroscopy is critical to confirm the presence of the ethynyl (-C≡CH) and tert-butyl carbamate (Boc) groups. Crystallographic studies, such as those on related tert-butyl peroxide hydrates, highlight the importance of hydrophobic-hydrophilic layer formation during crystallization, which can influence purity .
Q. How can researchers ensure reliable characterization of this compound derivatives?
- Methodological Answer : Combine multiple analytical techniques:
- Spectroscopy : -NMR to confirm carbamate carbonyl resonance (~150-155 ppm) and ethynyl carbon signals.
- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated in studies of tert-butyl derivatives with layered crystal packing .
- Elemental analysis : Validate molecular composition (e.g., C, H, N percentages).
Q. What safety protocols are essential when handling tert-butyl carbamates in the lab?
- Methodological Answer :
- Engineering controls : Use fume hoods to minimize inhalation exposure .
- Personal protective equipment (PPE) : Wear nitrile gloves and splash goggles; avoid latex due to potential solvent incompatibility .
- Waste disposal : Segregate halogenated solvents (if used in synthesis) from non-halogenated waste.
- Emergency procedures : Follow tert-butyl compound guidelines for skin/eye contact (flush with water for 15 minutes) and document incident reports .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound-based drug candidates?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate reaction pathways for carbamate formation and predict regioselectivity in ethynyl group reactions.
- Molecular docking : Screen interactions with biological targets (e.g., enzymes studied in fluoropyridinyl carbamates ).
- Solubility prediction : Use Hansen solubility parameters to optimize solvent systems for in vivo assays.
- Case study : DFT analysis of tert-butyl derivatives’ conformational stability informed synthetic routes for analogous compounds .
Q. What strategies resolve contradictions in reactivity data for this compound under varying conditions?
- Methodological Answer :
- Controlled variable testing : Isolate factors like moisture levels, light exposure, or trace metal catalysts (e.g., Cu in alkyne reactions).
- Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediates.
- Cross-validation : Compare results with structurally similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate, which shows predictable hydrolysis rates under acidic conditions ).
- Statistical analysis : Apply ANOVA to assess reproducibility across trials .
Q. How can this compound be functionalized for applications in polymer chemistry or materials science?
- Methodological Answer :
- Click chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to graft ethynylcarbamates onto polymer backbones.
- Post-polymerization modification : Introduce Boc-protected amines for stimuli-responsive materials.
- Case study : Fluorinated carbamates (e.g., tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate) were used to synthesize hydrophobic coatings, suggesting analogous applications for ethynyl derivatives .
Q. What are the ethical and methodological challenges in scaling this compound synthesis for preclinical studies?
- Methodological Answer :
- Batch consistency : Implement quality control metrics (e.g., ≤5% RSD in HPLC peak areas) .
- Ethical review : Submit protocols to Institutional Review Boards (IRBs) if derivatives are tested in biological systems, adhering to Belmont Report principles (informed consent, risk-benefit analysis) .
- Environmental impact : Assess waste streams for persistent byproducts using green chemistry principles .
Data Presentation and Critical Analysis
Q. How should researchers present contradictory spectral data for this compound in publications?
- Methodological Answer :
- Transparency : Disclose all raw data in supplementary materials, including failed experiments.
- Error analysis : Use ±3σ confidence intervals for NMR integrations and mass spec peaks.
- Comparative tables : Highlight discrepancies between observed and theoretical values (e.g., -NMR shifts deviating by >0.1 ppm) .
Q. What statistical methods are appropriate for analyzing this compound’s biological activity data?
- Methodological Answer :
- Dose-response curves : Fit IC values using nonlinear regression (e.g., Hill equation).
- Multivariate analysis : Apply PCA to correlate structural features (e.g., substituent electronegativity) with activity.
- Reproducibility : Report p-values and effect sizes for at least three independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
